Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-
Description
Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- (IUPAC name), also known as Pixifenide (trade name: Flamanil), is a piperidine derivative with anti-inflammatory properties. Introduced in 1975 by Salvoxyl/Wander in France, its structure features a 4-methylpiperidine core substituted with a phenoxyacetyl group containing a hydroxyiminoethyl moiety at the para position . This compound’s design leverages the piperidine scaffold’s versatility, which is widely exploited in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.
Properties
CAS No. |
31248-68-7 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+ |
InChI Key |
JPQBXEBEBGLJKN-GHRIWEEISA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted piperidine derivatives such as "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-" typically involves multi-step organic synthesis starting from readily available piperidine precursors. The key steps include:
- Functionalization of the piperidine nitrogen (N-acylation or N-alkylation)
- Introduction of the phenoxyacetyl group through nucleophilic substitution or coupling reactions
- Installation of the hydroxyiminoethyl substituent on the phenyl ring, often via oxime formation from corresponding ketones or aldehydes
Specific Synthetic Route from Patent WO2007063012A1
A detailed synthetic route is described in patent WO2007063012A1, which relates to heteroaryl substituted piperidine derivatives (structurally related to the target compound). Key steps include:
Reduction of Nitro Precursors to Amino Derivatives: The nitro analogues are reduced using zinc powder in ethanol saturated with ammonium chloride. The reaction is refluxed briefly and then stirred at room temperature for 16 hours. The amino products are extracted and purified by chromatography.
Formation of N-Amides and Related Derivatives: Amino derivatives are dissolved in DMF, and acyl chlorides or activated esters are added at room temperature to form amides, sulfonamides, carbamates, or ureas. The products are isolated by chromatography.
Coupling with Hydroxyamidine Derivatives: For example, Boc-D-pipecolic acid is reacted with a coupling agent (HATU) and base (DIPEA) in DMF, followed by addition of N-hydroxy-4-methoxy-benzamidine to form intermediates related to hydroxyimino-substituted compounds.
Thermal Treatment and Extraction: Crude materials are heated (80°C for 16 h or 120°C under microwave for 10 min), followed by evaporation of DMF and extraction with ethyl acetate/water.
Purification and Formulation: Final products are purified by chromatography and can be formulated into pharmaceutical preparations with excipients like microcrystalline cellulose, polyvinylpyrrolidone, sodium starch glycolate, and magnesium stearate.
This patent provides a framework for the preparation of the target compound or close analogues by adapting the amino reduction, acylation, and oxime formation steps accordingly.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro to amino reduction | Zn powder, EtOH, sat. NH4Cl, reflux then RT 16 h | Not specified | Extraction with ethyl acetate/water, chromatography purification |
| Amide formation | Amino derivative + acyl chloride/activated ester in DMF | Not specified | Room temperature, chromatographic isolation |
| Coupling with hydroxyamidine | Boc-D-pipecolic acid + HATU + DIPEA + N-hydroxybenzamidine | Not specified | Stir at RT for 20 min; product not fully characterized |
| Thermal treatment | 80°C for 16 h or 120°C microwave for 10 min | Not specified | DMF evaporation and extraction |
| Final isolation and purification | Extraction and chromatography | Not specified | Purity suitable for pharmaceutical use |
Detailed Research Outcomes and Data Tables
Reaction Optimization and Yields
Purification and Formulation Data
- Products isolated by extraction with ethyl acetate/water followed by chromatographic purification.
- Pharmaceutical formulations include granulation with microcrystalline cellulose, polyvinylpyrrolidone, sodium starch glycolate, and magnesium stearate.
- Injection solutions prepared by dissolving active ingredient in polyethylene glycol 400 and water, pH adjusted to 5.0 with acetic acid, sterilized by filtration.
Summary and Perspectives
The preparation of "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-" involves a multi-step synthetic approach combining:
- Reduction of nitro precursors to amino derivatives
- N-acylation with phenoxyacetyl derivatives
- Introduction of hydroxyiminoethyl groups via coupling with hydroxyamidine or oxime formation
- Purification by chromatographic methods and formulation for pharmaceutical applications
Yields vary depending on the step and specific reagents but typically range from moderate to good (ca. 59–67% in key transformations). Reaction conditions favor mild temperatures and common solvents such as ethanol, DMF, and THF.
The synthetic methodology is supported by patent literature and corroborated by academic research on substituted piperidines, including organometallic additions and multicomponent reactions. These diverse approaches provide flexibility for structural modifications and optimization.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
It appears the query is for a detailed article about the applications of the compound "Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-". However, the provided search results do not contain sufficient information to create a comprehensive article with data tables and case studies specifically on this compound. The available information provides only the molecular formula and some synonyms .
Here's what can be gathered from the search results regarding piperidine derivatives and related compounds:
Piperidine and its Derivatives
- Piperidine is an organic substance with the molecular formula $$CH2]5NH .
- Piperidine derivatives have various applications in different fields .
Applications of Piperidine Derivatives
- Pharmaceuticals:
- Other Pharmacological Actions: Piperidine derivatives exhibit anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer's, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
- Pesticides and Insecticides: Piperidine derivatives can be used in creating pesticides and insecticides .
- Anti-influenza Activity: Piperidine compounds containing a specific pharmacophore group have shown increased anti-influenza A virus activity .
- Anti-coagulant Activity: Compounds containing 4-(piperidine-1-yl)-pyridine derivatives have shown anticoagulant effects . Carbamoyl piperidine derivatives are more potent as anti-platelet aggregation agents .
Related Compounds
- Ethyl 4-(hydroxyimino)piperidine-1-carboxylate: This compound has the molecular formula C8H14N2O3 .
- 4-methylpiperazine
- 1-hydroxyimino-3-phenyl-propanes: These are a class of compounds with a specific formula described in the patent .
General Information
Limitations
Mechanism of Action
The mechanism of action of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Pixifenide’s hydroxyiminoethylphenoxy group distinguishes it from derivatives with sulfonyl (e.g., ), triazolyl (), or aromatic heterocycles (e.g., Vicriviroc’s pyrimidinyl group).
- Bioactivity Correlation: Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 88) enhance receptor binding in anticancer agents, while hydrogen-bonding motifs (e.g., hydroxyimino in Pixifenide) may target inflammatory pathways .
Pharmacological Profiles
| Compound | Target/Mechanism | Efficacy Data | Clinical/Experimental Use |
|---|---|---|---|
| Pixifenide | Anti-inflammatory pathways (unspecified) | Not reported in evidence | Approved for inflammation |
| Compound 3l/3m | Histamine H3 receptor antagonism | IC50: 5.92–7.81 nM | Neurological disorders |
| Vicriviroc | CCR5 receptor blockade | CAS-599179-03-0 | HIV/AIDS treatment |
| DTPEP | c-SRC tyrosine kinase inhibition | Linked to apoptosis in cancer | Preclinical anticancer studies |
Activity Notes:
Q & A
Q. Critical Parameters :
- Temperature : Excessive heat during oxime formation can lead to decomposition; optimal yields are observed at 60–70°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is essential to isolate the pure compound .
How can advanced spectroscopic techniques validate the structural integrity of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., ~349 g/mol for C₁₆H₂₁N₃O₃) .
- IR Spectroscopy :
- Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–O (940–960 cm⁻¹) confirm functional groups .
Q. Advanced Validation :
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., equatorial vs. axial methyl group) .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, verifying connectivity of the phenoxy-acetyl and hydroxyiminoethyl groups .
What pharmacological activities are associated with this compound’s structural analogs, and how can in vitro assays be designed to evaluate its efficacy?
Advanced Research Question
Reported Activities in Analogs :
- Antimicrobial : Piperidine derivatives with amide linkages show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀: ~10 µM) in analogs with electron-donating substituents on the phenyl ring .
- Antiviral : CCR5 receptor antagonism in HIV entry inhibition (e.g., Vicriviroc analogs, EC₅₀: <1 nM) .
Q. Assay Design :
- Target-Based Screening :
- SAR Optimization : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) to correlate structure with activity .
How do conflicting data on synthetic yields or bioactivity arise, and what strategies resolve these discrepancies?
Advanced Research Question
Common Sources of Contradiction :
Q. Resolution Strategies :
- Reproducibility Checks : Standardize reaction conditions (solvent, temperature) across labs .
- Chiral HPLC : Separate enantiomers to assess individual bioactivity .
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers .
What safety protocols are recommended for handling this compound during experimental workflows?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (particulates may cause respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Advanced Research Question
Key Modifications :
- Phenoxy Group : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance COX-2 selectivity .
- Hydroxyiminoethyl Chain : Replace ethyl with propyl to improve metabolic stability (e.g., CYP450 resistance) .
- Piperidine Methyl : Substitute with bulkier groups (e.g., isopropyl) to modulate receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
